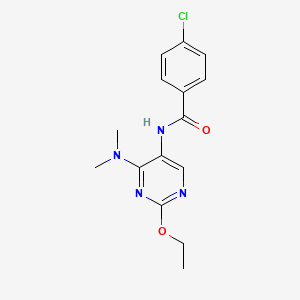

4-氯-N-(4-(二甲氨基)-2-乙氧基嘧啶-5-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

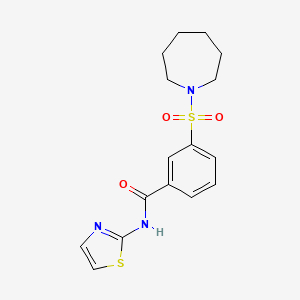

The compound 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide is a chemical entity that has been studied in the context of its synthesis and pharmacological activity. While the provided papers do not directly discuss this exact compound, they do provide insights into closely related benzamide derivatives with potential pharmacological applications. Specifically, the papers focus on the synthesis and characterization of 4-amino-5-chloro-2-methoxy-N-[(2S,4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide (TKS159) and its optical isomers, which show affinity for 5-hydroxytryptamine 4 (5-HT4) receptors .

Synthesis Analysis

The synthesis of the related compound TKS159 involved the preparation of four optical isomers from optically active 4-amino-1-ethyl-2-hydroxymethylpyrrolidine di-p-toluenesulfonate, which was derived from commercially available trans-4-hydroxy-L-proline. The absolute configurations of these isomers were determined spectroscopically . This process highlights the importance of stereochemistry in the synthesis of benzamide derivatives and suggests that similar methods could be applied to synthesize the compound .

Molecular Structure Analysis

The molecular structure of TKS159 was characterized using various techniques. Two polymorphs, forms alpha and beta, were identified and characterized by X-ray powder diffractometry, which provided different diffraction patterns for each form. Additionally, thermal analysis, infrared spectroscopy, and 13C-NMR spectroscopy were used to further understand the structural differences between the polymorphs . These methods are essential for analyzing the molecular structure of benzamide derivatives and could be applied to the compound of interest.

Chemical Reactions Analysis

Although the provided papers do not detail specific chemical reactions involving the compound 4-chloro-N-(4-(dimethylamino)-2-ethoxypyrimidin-5-yl)benzamide, they do discuss the pharmacological activity of TKS159 and its isomers. These compounds demonstrated a relatively potent affinity for 5-HT4 receptors, which could imply that similar benzamide derivatives may undergo biological interactions or chemical reactions related to this receptor activity .

Physical and Chemical Properties Analysis

The physical and chemical properties of TKS159 were analyzed, revealing that form alpha is thermodynamically more stable than form beta. The thermal analysis showed characteristic endo- and exothermic peaks for form beta, indicating a phase transition to form alpha, followed by a fusion peak. Infrared spectroscopy provided insights into the different absorption bands for forms alpha and beta, which were assigned to various functional groups . These findings are crucial for understanding the physical and chemical behavior of benzamide derivatives and could inform the analysis of the compound .

科学研究应用

合成和生物测定研究

Lavanya 等人 (2010) 的一项研究重点是合成取代的-N-(5-氰基嘧啶-4基)苯甲酰胺,包括类似于 4-氯-N-(4-(二甲氨基)-2-乙氧基嘧啶-5-基)苯甲酰胺的衍生物。这些化合物已被表征并筛选出抗菌和抗氧化活性,突出了它们在开发具有抗菌特性的新治疗剂方面的潜力 (P. Lavanya 等人,2010).

杂环化学中的环转化

Geerts 和 Plas (1978) 探索了杂环卤代化合物与亲核试剂的环转化,导致形成各种杂环化合物。这项研究强调了该化合物在生成新杂环结构中的作用,这对于药物和农用化学品开发至关重要 (J. Geerts & H. Plas,1978).

新型苯并二呋喃基衍生物

Abu‐Hashem 等人 (2020) 合成了涉及苯并二呋喃部分的新型衍生物,以作为潜在的抗炎和镇痛剂。本研究说明了 4-氯-N-(4-(二甲氨基)-2-乙氧基嘧啶-5-基)苯甲酰胺的核心结构在合成具有显着生物活性的化合物中的适应性 (A. Abu‐Hashem、S. Al-Hussain & M. Zaki,2020).

抗结核活性

Nimbalkar 等人 (2018) 报告了 4-(苄氧基)-N-(3-氯-2-(取代苯基)-4-氧代氮杂环丁烷-1-基)苯甲酰胺衍生物的合成,显示出有希望的抗结核活性。这突出了该化合物在抗感染药物发现领域的意义,为开发新的抗结核剂奠定了基础 (U. Nimbalkar 等人,2018).

化学功能优化

Khurana 等人 (2014) 关于优化吲哚-2-羧酰胺化学功能的研究证明了该化合物在调节生物受体中的效用,展示了其在药物设计和药理学中的潜力 (Leepakshi Khurana 等人,2014).

未来方向

属性

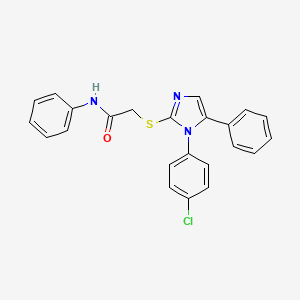

IUPAC Name |

4-chloro-N-[4-(dimethylamino)-2-ethoxypyrimidin-5-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17ClN4O2/c1-4-22-15-17-9-12(13(19-15)20(2)3)18-14(21)10-5-7-11(16)8-6-10/h5-9H,4H2,1-3H3,(H,18,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

STSYGPMISUQFJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC=C(C(=N1)N(C)C)NC(=O)C2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17ClN4O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N'-(2-methoxy-2-phenylbutyl)-N-{2-oxo-1-azatricyclo[7.3.1.0^{5,13}]trideca-5,7,9(13)-trien-7-yl}ethanediamide](/img/structure/B2532961.png)

![4-[[(E)-2-(4-chlorophenyl)ethenyl]sulfonylamino]benzoic Acid](/img/structure/B2532963.png)

![1-(4-oxo-7-phenyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)-N-(2-pyridin-2-ylethyl)piperidine-3-carboxamide](/img/structure/B2532966.png)

![1-(4-bromophenyl)-7-methyl-3-phenyl-1H-pyrazolo[4,3-c]quinoline](/img/structure/B2532969.png)

![1'-(5-fluorobenzo[b]thiophene-2-carbonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2532973.png)

![5-Phenyl-2-pyrimidin-2-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2532981.png)